molecular formula C6H13NS B13329004 (1-Methylpyrrolidin-3-yl)methanethiol

(1-Methylpyrrolidin-3-yl)methanethiol

Cat. No.: B13329004
M. Wt: 131.24 g/mol
InChI Key: SAWAGSSAPZDMHZ-UHFFFAOYSA-N
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Description

(1-Methylpyrrolidin-3-yl)methanethiol is a chemical compound that belongs to the class of organosulfur compounds It features a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a methanethiol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpyrrolidin-3-yl)methanethiol typically involves the following steps:

    Ring Closure Reaction: The starting materials, which include a suitable amine and a carbonyl compound, undergo a ring closure reaction to form the pyrrolidine ring.

    Substitution Reaction: The methyl group is introduced at the nitrogen atom through a substitution reaction using methylating agents such as methyl iodide.

    Thiol Introduction: The methanethiol group is introduced at the 3-position of the pyrrolidine ring through a thiolation reaction using reagents like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpyrrolidin-3-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: The compound can undergo reduction reactions to form corresponding sulfides or thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding sulfides, thiols.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

(1-Methylpyrrolidin-3-yl)methanethiol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (1-Methylpyrrolidin-3-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Additionally, the compound’s structural features allow it to interact with specific receptors or enzymes, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring without additional substituents.

    N-Methylpyrrolidine: Similar to (1-Methylpyrrolidin-3-yl)methanethiol but lacks the methanethiol group.

    Methanethiol: A simple thiol compound without the pyrrolidine ring.

Uniqueness

This compound is unique due to the presence of both the pyrrolidine ring and the methanethiol group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

(1-methylpyrrolidin-3-yl)methanethiol

InChI

InChI=1S/C6H13NS/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3

InChI Key

SAWAGSSAPZDMHZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)CS

Origin of Product

United States

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